molecular formula C12H24O4Si B14500668 Vinyldi-tert-butoxyacetoxysilane CAS No. 64426-39-7

Vinyldi-tert-butoxyacetoxysilane

Cat. No.: B14500668
CAS No.: 64426-39-7
M. Wt: 260.40 g/mol
InChI Key: ZKWBDADTTKTUJM-UHFFFAOYSA-N
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Description

Vinyldi-tert-butoxyacetoxysilane is a specialized organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of vinyl, tert-butoxy, and acetoxy groups attached to a silicon atom. This compound is used in various fields, including materials science, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vinyldi-tert-butoxyacetoxysilane typically involves the reaction of vinylsilane with tert-butyl alcohol and acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, under controlled temperature conditions. The process can be summarized as follows:

    Vinylsilane + tert-butyl alcohol + acetic anhydride → this compound + by-products: .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the target product. The process involves:

    Mixing reactants in a large reactor: .

    Maintaining the reaction temperature and pressure: .

    Purifying the product through distillation or crystallization: .

Chemical Reactions Analysis

Types of Reactions: Vinyldi-tert-butoxyacetoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds or organometallic reagents.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Vinyldi-tert-butoxyacetoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of vinyldi-tert-butoxyacetoxysilane involves its interaction with various molecular targets. The vinyl group allows for polymerization and cross-linking reactions, while the tert-butoxy and acetoxy groups provide stability and reactivity. The compound can form strong bonds with substrates, enhancing the properties of the final product.

Comparison with Similar Compounds

    Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of tert-butoxy and acetoxy groups.

    Vinyltriethoxysilane: Contains ethoxy groups, offering different reactivity and properties.

    Vinyltriacetoxysilane: Features three acetoxy groups, providing higher reactivity in certain applications.

Uniqueness: Vinyldi-tert-butoxyacetoxysilane is unique due to its combination of vinyl, tert-butoxy, and acetoxy groups, which provide a balance of stability and reactivity. This makes it suitable for specialized applications where other similar compounds may not perform as effectively.

Properties

CAS No.

64426-39-7

Molecular Formula

C12H24O4Si

Molecular Weight

260.40 g/mol

IUPAC Name

[ethenyl-bis[(2-methylpropan-2-yl)oxy]silyl] acetate

InChI

InChI=1S/C12H24O4Si/c1-9-17(14-10(2)13,15-11(3,4)5)16-12(6,7)8/h9H,1H2,2-8H3

InChI Key

ZKWBDADTTKTUJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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